3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, 97%
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Overview
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized by a palladium (ii)-catalyzed reaction . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group and a pyridine moiety .
Chemical Reactions Analysis
Trifluoromethylpyridines are used as intermediates in various chemical reactions . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .
Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .
Scientific Research Applications
TFMP-PCA Methyl Ester has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of peptides, peptidomimetics, and other compounds with biological activity. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
Methyl 3-(Trifluoromethylsulfanyl)pyridine-2-carboxylate, also known as Methyl 3-((trifluoromethyl)thio)picolinate or 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, is a compound with a trifluoromethylpyridine (TFMP) structural motif . TFMP derivatives have been used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to be used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that they may affect biochemical pathways related to pest resistance in crops.
Result of Action
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Advantages and Limitations for Lab Experiments
TFMP-PCA Methyl Ester has several advantages for use in lab experiments. It is a highly versatile reagent that can be used in a variety of synthetic reactions. It is also relatively stable and has a relatively low toxicity. However, it can be difficult to handle and can be corrosive to some materials.
Future Directions
TFMP-PCA Methyl Ester has a wide range of potential applications in scientific research. In the future, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. In addition, it could be used in the synthesis of peptides, peptidomimetics, and other compounds with biological activity. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Synthesis Methods
TFMP-PCA Methyl Ester can be synthesized from 3-trifluoromethylthiopyridine-2-carboxylic acid and methyl ester. This reaction can be performed either in a single-step process or in a two-step process. In the single-step process, the acid is reacted with methyl ester in a solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C. The reaction is then quenched with water and the product is isolated by filtration. In the two-step process, the acid is reacted with methyl ester in a solvent, such as DMF, at a temperature of approximately 80°C. The reaction is then quenched with an acid, such as hydrochloric acid, and the product is isolated by filtration.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGIICVWNAURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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